2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,4S)-2-azoniabicyclo[221]heptan-2-yl]acetate is a chemical compound with various applications in scientific research and industry
Preparation Methods
The preparation of 2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate involves several synthetic routes and reaction conditions. One common method is the formation of inclusion complexes with cyclodextrins. This method involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods may vary, but they often involve large-scale synthesis and purification processes to ensure the compound’s purity and quality.
Chemical Reactions Analysis
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, combination reactions may involve the reaction of an element with oxygen to form an oxide, while decomposition reactions may require an input of energy in the form of heat, light, or electricity . The major products formed from these reactions vary based on the reactants and conditions used.
Scientific Research Applications
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate has a wide range of scientific research applications. It is used in chemistry for the study of chemical reactions and the development of new compounds. In biology, it is used to study the interactions between molecules and biological systems. In medicine, this compound is used in the development of new drugs and therapies. Additionally, it has applications in various industries, including the food industry, where it is used to improve the physical, chemical, and biological characteristics of food compounds .
Mechanism of Action
The mechanism of action of 2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can be based on various factors, such as the compound’s reactivity, stability, and applications. For example, PubChem provides a platform to search for compounds similar to this compound based on 2-dimensional and 3-dimensional similarities .
Properties
IUPAC Name |
2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C[NH+]2CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[NH+]2CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.